The synthesis of 2-ethyl-1-[3-(4-methylphenyl)acryloyl]piperidine is achieved by reacting 3-(4-methylphenyl)acryloyl chloride with 2-ethylpiperidine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction [].
2-Ethyl-1-[3-(4-methylphenyl)acryloyl]piperidine consists of a piperidine ring substituted at the 1-position with a 3-(4-methylphenyl)acryloyl group and at the 2-position with an ethyl group. The molecular structure has been confirmed by spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [].
Although the exact mechanism of action remains to be fully elucidated, it is suggested that 2-ethyl-1-[3-(4-methylphenyl)acryloyl]piperidine exerts its antiplatelet effects by interfering with specific pathways involved in platelet activation. These pathways might include inhibition of thromboxane A2 production, impairment of platelet adhesion and aggregation, or modulation of intracellular signaling cascades related to platelet function [].
The primary application explored for 2-ethyl-1-[3-(4-methylphenyl)acryloyl]piperidine is in the field of antiplatelet therapy. In vitro studies have shown that this compound exhibits inhibitory effects on platelet aggregation induced by various agonists, including collagen, arachidonic acid (AA), and platelet-activating factor (PAF) []. These findings suggest its potential as a therapeutic agent for preventing or treating thrombotic disorders.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2